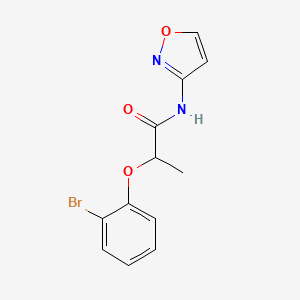![molecular formula C20H16N2O3S3 B4795940 ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate, commonly known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DTT is a thiol-based reducing agent that is widely used in biochemistry and molecular biology experiments to protect and reduce disulfide bonds in proteins and peptides.
Mécanisme D'action
DTT acts as a reducing agent by donating electrons to disulfide bonds, which breaks them into two sulfhydryl groups. DTT has a low redox potential, which makes it an effective reducing agent. DTT is also stable under a wide range of pH and temperature conditions, which makes it suitable for various experimental conditions.
Biochemical and Physiological Effects:
DTT has been shown to have some biochemical and physiological effects. DTT can activate ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), by reducing disulfide bonds in the protein. DTT can also reduce the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. However, DTT can also interfere with some enzymatic reactions by reducing disulfide bonds in enzymes, which can affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
DTT has several advantages for lab experiments. DTT is a highly effective reducing agent that can break disulfide bonds in proteins and peptides. DTT is also stable under a wide range of experimental conditions, which makes it suitable for various applications. However, DTT can also interfere with some enzymatic reactions by reducing disulfide bonds in enzymes, which can affect their activity. DTT can also be toxic to cells at high concentrations, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the research and development of DTT. One direction is to develop more stable and effective reducing agents that can break disulfide bonds in proteins and peptides. Another direction is to investigate the potential physiological and therapeutic effects of DTT, such as its ability to activate ion channels and reduce amyloid beta aggregation. DTT can also be used as a tool to study the structure and function of proteins and peptides, which can lead to the development of new drugs and therapies. Overall, DTT is a valuable tool for scientific research, and its potential applications are still being explored.
Applications De Recherche Scientifique
DTT is widely used in scientific research as a reducing agent to break disulfide bonds in proteins and peptides. Disulfide bonds are important structural elements in proteins that stabilize their tertiary and quaternary structures. DTT can reduce the disulfide bonds to sulfhydryl groups, which can be further modified or analyzed. DTT is also used to protect sulfhydryl groups from oxidation during protein purification and analysis.
Propriétés
IUPAC Name |
ethyl 4-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c1-2-25-19(24)9-13(23)12-28-20-15(11-21)14(17-5-3-7-26-17)10-16(22-20)18-6-4-8-27-18/h3-8,10H,2,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELJWOBRRCIZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B4795860.png)
![6-cyclopropyl-N-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795871.png)
![N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea](/img/structure/B4795878.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide](/img/structure/B4795890.png)

![1-({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4795899.png)

![4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4795908.png)
![methyl 3-chloro-6-[(4-thiomorpholinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4795928.png)
![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)

![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)
